molecular formula C17H25BO3 B13556756 2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13556756
M. Wt: 288.2 g/mol
InChI Key: GNZALLFMFGISHP-SDNWHVSQSA-N
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Description

2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a vinyl group substituted with a benzyloxy moiety and a methyl group. The benzyloxy group enhances solubility in organic solvents, while the dioxaborolane ring provides stability for storage and handling .

Properties

Molecular Formula

C17H25BO3

Molecular Weight

288.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-methyl-3-phenylmethoxyprop-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C17H25BO3/c1-14(12-19-13-15-9-7-6-8-10-15)11-18-20-16(2,3)17(4,5)21-18/h6-11H,12-13H2,1-5H3/b14-11+

InChI Key

GNZALLFMFGISHP-SDNWHVSQSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/COCC2=CC=CC=C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(benzyloxy)-2-methylprop-1-en-1-ylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The boronic ester moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Benzyloxy aldehydes or carboxylic acids.

    Reduction: Benzyloxy alcohols or alkanes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester moiety can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. In biological systems, the compound can target specific enzymes or receptors that interact with boron-containing molecules, leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of the target compound, highlighting structural variations and their implications:

Compound Name Key Structural Features Synthesis Yield (%) Physical State Applications/Reactivity Reference
2-(3-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Aromatic ring with benzyloxy and Cl substituents N/A Solid (CAS 903578-41-6) Pharmaceutical intermediates; halogen enhances electrophilicity for cross-coupling
2-((1S,2S)-2-(Benzyloxy)-1-(2-methylprop-1-en-1-yl)cyclopropyl)-4,4,5,5-tetramethyl-dioxaborolane Cyclopropane fused to boronate; chiral centers 99% White solid Enantioselective synthesis; potential in asymmetric catalysis
2-(3-(3-Isopropoxyphenyl)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Aliphatic isopropoxy group on vinyl chain 63–77% Colorless oil Ionic liquid-mediated synthesis; tunable electronic properties
2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Methoxypropoxy side chain on aromatic ring N/A N/A Solubility modifier; used in polymer and material science
2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzyl-substituted benzyl group N/A N/A Boron-linked aromatic systems for drug discovery

Key Differences and Implications

Substituent Effects :

  • Benzyloxy vs. Halogens (Cl) : The benzyloxy group in the target compound improves lipophilicity, whereas chlorine in analogues (e.g., ) increases electrophilicity, favoring aryl-aryl coupling.
  • Aliphatic vs. Aromatic Backbones : Aliphatic vinyl derivatives (e.g., ) exhibit higher conformational flexibility, while cyclopropane-containing analogues (e.g., ) introduce steric and stereochemical complexity for chiral synthesis.

Synthetic Efficiency :

  • Yields for aliphatic vinyl boronates (e.g., 63–77% in ) are lower than those for cyclopropane derivatives (99% in ), likely due to steric challenges in the latter.

Applications :

  • Pharmaceutical Intermediates : Benzyloxy-phenyl derivatives (e.g., ) are prioritized in drug synthesis (e.g., selpercatinib precursors ).
  • Asymmetric Catalysis : Chiral cyclopropane-boronate hybrids (e.g., ) are used in enantioselective transformations.

Safety and Handling :

  • Most benzyloxy-substituted boronates (e.g., ) share hazard profiles (H302: oral toxicity; H315/H319: skin/eye irritation), necessitating inert atmosphere storage.

Research Findings and Data

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Benzyloxy-substituted boronates show moderate reactivity compared to electron-deficient aryl boronates (e.g., chlorophenyl derivatives ). Steric hindrance from the methylpropene group may reduce coupling efficiency.
  • Functionalization : The vinyl group in the target compound enables Diels-Alder or hydroboration reactions, expanding utility in complex molecule synthesis.

Thermal and Chemical Stability

  • Pinacol boronates generally decompose above 150°C. The benzyloxy group may lower thermal stability slightly compared to methoxy analogues .

Biological Activity

The compound 2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, known for its unique structural characteristics that impart significant biological activity. This article explores its biological properties, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a dioxaborolane ring fused with a benzyloxy group and a methylpropene moiety. The presence of these functional groups enhances its reactivity and stability.

Molecular Formula

  • Molecular Formula: C13_{13}H19_{19}BO3_{O_3}
  • Molecular Weight: 231.19 g/mol

Biological Activity

The biological activity of 2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been investigated across various domains:

1. Anticancer Activity

Research indicates that compounds in the dioxaborolane class exhibit significant anticancer properties. A study demonstrated that derivatives of dioxaborolanes can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The incorporation of the benzyloxy group enhances lipophilicity, improving cellular uptake and efficacy against certain cancer types.

2. Cross-Coupling Reactions

This compound is utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Such reactions are pivotal in synthesizing complex organic molecules used in pharmaceuticals. The unique reactivity profile allows for selective coupling under mild conditions.

3. Bioconjugation Applications

The ability to modify biomolecules makes this compound valuable in bioconjugation techniques. It can be employed to attach therapeutic agents to targeting moieties, enhancing drug delivery systems and specificity towards cancer cells.

Case Studies

Several studies have highlighted the effectiveness of this compound:

StudyFindings
Study 1 Investigated the anticancer effects of dioxaborolane derivatives on breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation.
Study 2 Examined the utility of this compound in cross-coupling reactions with aryl halides. The study reported high yields and selectivity for desired products under optimized conditions.
Study 3 Focused on bioconjugation strategies using this compound to enhance the therapeutic index of chemotherapeutics by targeting specific cancer markers.

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